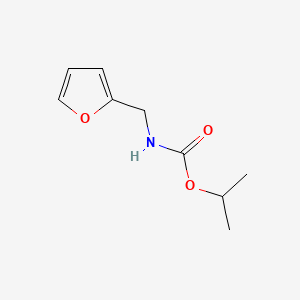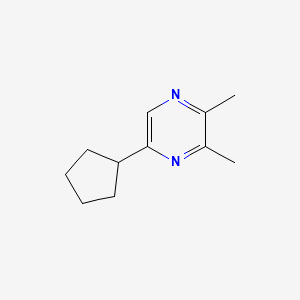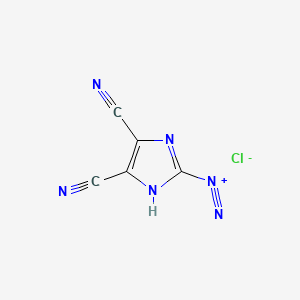
Androst-5-ene-3-beta,17-alpha-diol di(acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is a steroidal compound with the molecular formula C21H32O4 It is a derivative of androst-5-ene-3-beta,17-alpha-diol, where the hydroxyl groups at positions 3 and 17 are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androst-5-ene-3-beta,17-alpha-diol di(acetate) typically involves the acetylation of androst-5-ene-3-beta,17-alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of androst-5-ene-3-beta,17-alpha-diol di(acetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: Ensures uniform reaction conditions
Purification: Typically involves recrystallization or chromatography to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Androst-5-ene-3-beta,17-alpha-diol di(acetate) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids
Reduction: Reduction of the acetyl groups can regenerate the parent diol
Substitution: The acetate groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of androst-5-ene-3,17-dione
Reduction: Regeneration of androst-5-ene-3-beta,17-alpha-diol
Substitution: Formation of various ester derivatives
Applications De Recherche Scientifique
Androst-5-ene-3-beta,17-alpha-diol di(acetate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Studied for its role in cellular processes and hormone regulation
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical
Mécanisme D'action
The mechanism of action of androst-5-ene-3-beta,17-alpha-diol di(acetate) involves its interaction with steroid hormone receptors. Upon entering the cell, the compound is deacetylated to form the active diol, which then binds to androgen or estrogen receptors. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-5-ene-3-beta,17-alpha-diol: The parent compound without acetylation
Androst-5-ene-3-beta,17-beta-diol: A stereoisomer with different biological activity
Androst-5-ene-3,17-dione: An oxidized form with distinct properties
Uniqueness
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and biological activity. The acetylation also provides a means to protect the hydroxyl groups during chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propriétés
| 53991-48-3 | |
Formule moléculaire |
C23H34O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21+,22-,23-/m0/s1 |
Clé InChI |
QXKRUGDXPWHXHL-MHYDGWTMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@H]4OC(=O)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)


